Deoxybostrycin

CAS No.:

Cat. No.: VC1573912

Molecular Formula: C16H16O7

Molecular Weight: 320.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16O7 |

|---|---|

| Molecular Weight | 320.29 g/mol |

| IUPAC Name | (6R,7S)-6,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |

| Standard InChI | InChI=1S/C16H16O7/c1-16(22)5-7-6(3-10(16)18)13(19)11-8(17)4-9(23-2)15(21)12(11)14(7)20/h4,10,18-20,22H,3,5H2,1-2H3/t10-,16+/m1/s1 |

| Standard InChI Key | NCLWGURXHFTQGF-HWPZZCPQSA-N |

| Isomeric SMILES | C[C@@]1(CC2=C(C[C@H]1O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |

| SMILES | CC1(CC2=C(CC1O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |

| Canonical SMILES | CC1(CC2=C(CC1O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |

Introduction

Chemical Structure and Properties

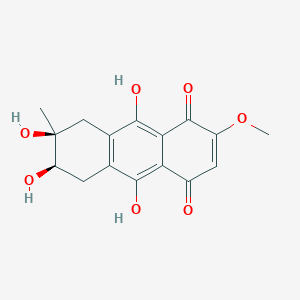

Deoxybostrycin is an anthraquinone derivative with the molecular formula C₁₆H₁₆O₇ and a molecular weight of 320.29 g/mol. Its IUPAC name is (6R,7S)-6,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione. Structurally, it possesses a tetrahydroanthraquinone framework with multiple hydroxyl groups, a methoxy group, and a methyl substituent in specific stereochemical configurations.

Physical and Chemical Properties

The physical and chemical properties of deoxybostrycin are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆O₇ |

| Molecular Weight | 320.29 g/mol |

| InChI Key | NCLWGURXHFTQGF-HWPZZCPQSA-N |

| State at Room Temperature | Solid |

| Origin | Marine mangrove fungus Nigrospora sp. |

| Chemical Classification | Tetrahydroanthraquinone |

Deoxybostrycin's structure includes several functional groups, including hydroxyl groups at positions 6, 7, 9, and 10, a methoxy group at position 2, and a methyl group at position 7 . This unique arrangement of functional groups contributes to its diverse biological activities.

Biological Sources

Primary Source Organisms

Deoxybostrycin is primarily isolated from marine-derived fungi of the genus Nigrospora. These fungi have been found in various marine environments, particularly as endophytes in mangrove plants and in association with marine organisms such as sea anemones .

The compound was first isolated from the marine mangrove fungus Nigrospora sp. No. 1403 collected from the South China Sea . Subsequent research has identified other strains of Nigrospora as sources of deoxybostrycin, including an endophytic strain isolated from the traditional Chinese medicinal plant Stephania kwangsiensis Lo and a strain derived from sea anemones .

Biological Activities

Antitumor Activities

One of the most extensively studied properties of deoxybostrycin is its cytotoxic activity against various cancer cell lines. Research has demonstrated that deoxybostrycin exhibits significant inhibitory effects against multiple human cancer cell lines, including breast cancer (MDA-MB-435), liver cancer (HepG2), and colon cancer (HCT-116) .

Cytotoxicity Data

Table 2 presents the cytotoxicity data of deoxybostrycin against various cancer cell lines:

| Cancer Cell Line | IC₅₀ Value (μM) | Reference |

|---|---|---|

| MDA-MB-435 (breast) | 3.19 ± 0.92 | |

| HepG2 (liver) | 9.99 ± 0.55 | |

| HCT-116 (colon) | 5.69 ± 0.25 |

These findings suggest that deoxybostrycin has potential as an anticancer agent, with particularly promising activity against breast cancer cells.

Antimicrobial Activities

Research has demonstrated that deoxybostrycin and its derivatives possess significant antimicrobial properties, particularly against mycobacteria species.

4-Deoxybostrycin, a closely related derivative, has shown remarkable anti-mycobacterial activity, especially against Mycobacterium tuberculosis. In the Kirby-Bauer disk diffusion susceptibility test, it demonstrated an inhibition zone size of over 27 mm . Moreover, 4-deoxybostrycin exhibited superior inhibition compared to first-line anti-tuberculosis drugs against some clinical multidrug-resistant (MDR) M. tuberculosis strains .

Gene expression studies revealed that 4-deoxybostrycin affects numerous genes in M. tuberculosis H37Rv, suggesting a multitarget mechanism of action that could be advantageous for addressing drug resistance .

Antifungal Activities

Deoxybostrycin also demonstrates significant antifungal properties. It has been identified as one of three antifungal secondary metabolites isolated from the liquid culture of Nigrospora sp., alongside griseofulvin and austrocortirubin .

The compound exhibits inhibitory effects against various plant pathogenic fungi, making it potentially valuable for agricultural applications .

Structure-Activity Relationships and Derivatives

Extensive research has been conducted on the synthesis and biological evaluation of deoxybostrycin derivatives to enhance its pharmacological properties and understand the structure-activity relationships.

Synthetic Derivatives

Researchers have synthesized numerous derivatives of deoxybostrycin by modifying various positions of the parent compound, particularly at C-2, C-3, C-6, and C-7 positions . These modifications include:

-

Formation of ketal derivatives at C-2 and C-3 positions

-

Replacement of the methoxyl group at C-6 with various amines (alkylamino and arylamino derivatives)

-

Introduction of alkylthio groups at C-6 and C-7 positions

| Compound | Description | IC₅₀ against MDA-MB-435 (μM) |

|---|---|---|

| Deoxybostrycin | Parent compound | 3.19 ± 0.92 |

| Compound 19 | Dialkylthio derivative | 0.66 ± 0.41 |

| Compound 21 | 2,3-dihydro-1,4-dithiine derivative | 0.62 ± 0.23 |

| Compound 22 | Dialkylthio derivative | 0.97 ± 0.24 |

| Epirubicin | Commercial anticancer drug (positive control) | 0.56 ± 0.06 |

These findings provide valuable insights for the rational design of deoxybostrycin-based anticancer agents with enhanced potency and selectivity.

Related Compounds

10-Deoxybostrycin

A closely related compound, 10-deoxybostrycin (C₁₆H₁₆O₇), has been isolated from a marine-derived fungus Nigrospora sp. obtained from a sea anemone . This compound shares structural similarities with deoxybostrycin but differs in specific hydroxylation patterns.

4-Deoxybostrycin

Another important derivative is 4-deoxybostrycin, which has been noted for its antimicrobial properties, particularly against mycobacteria including Mycobacterium tuberculosis . This compound has shown significant inhibition against drug-resistant M. tuberculosis isolates, offering potential for new anti-tuberculosis treatment approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume